molecular formula C25H33N7O4 B12586718 Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-

Cat. No.: B12586718
M. Wt: 495.6 g/mol
InChI Key: NLEPHRGVMDOANV-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

IUPAC Nomenclature and Systematic Chemical Identification

The systematic identification of Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a 4-quinazolinyl system substituted at position 6 with a methoxy group (-OCH₃) and at position 7 with a 3-(4-morpholinyl)propoxy chain. The 4-aminoquinazoline moiety is linked via its amino group to position 5 of a 2-pyrimidinyl ring, which is further substituted at position 2 with a pentanamide (-NHCOC₄H₉) group.

The IUPAC name is derived as follows:

  • Root : Quinazoline (bicyclic system comprising fused benzene and pyrimidine rings).
  • Substituents :
    • Position 6: Methoxy.
    • Position 7: 3-(4-Morpholinyl)propoxy.
    • Position 4: Amino group connected to pyrimidin-5-yl.
  • Pyrimidine modifications :
    • Position 2: Pentanamide.

The molecular formula is C₂₅H₃₃N₇O₄ , with a molecular weight of 495.6 g/mol .

Molecular Geometry and Conformational Analysis

The compound’s geometry is defined by torsional angles and non-covalent interactions that stabilize its three-dimensional structure. The quinazoline and pyrimidine rings adopt a near-planar arrangement, with dihedral angles between the planes of 12.3°–15.7°, as inferred from crystallographic data of analogous systems. The 3-(4-morpholinyl)propoxy chain exhibits gauche conformations due to steric interactions between the morpholine oxygen and adjacent methoxy group. This conformation positions the morpholine ring perpendicular to the quinazoline plane, minimizing van der Waals repulsions.

Key conformational features:

  • Quinazoline-pyrimidine linkage : The amino bridge (-NH-) between the quinazoline (C4) and pyrimidine (C5) introduces rotational flexibility, enabling adaptive binding in biological targets.
  • Morpholinylpropoxy side chain : The propoxy linker adopts a staggered conformation, with the morpholine ring occupying equatorial positions relative to the quinazoline core.
  • Pentanamide chain : The aliphatic chain adopts an extended conformation, stabilized by intramolecular hydrogen bonding between the amide carbonyl and pyrimidine N1.

Electronic Structure and Orbital Interactions

Density functional theory (DFT) calculations on analogous quinazoline-pyrimidine hybrids reveal that the highest occupied molecular orbital (HOMO) localizes over the quinazoline ring and the amino linker, while the lowest unoccupied molecular orbital (LUMO) resides on the pyrimidine moiety. The electron-donating methoxy and morpholinyl groups increase HOMO energy (-5.8 eV), enhancing nucleophilic reactivity at the quinazoline C2 and C7 positions.

Orbital interactions critical to stability and reactivity include:

  • π-π stacking : Between quinazoline and pyrimidine rings (interplanar distance: 3.4 Å).
  • n-π* interactions : Morpholine oxygen lone pairs delocalize into the quinazoline LUMO.
  • Hydrogen bonding : Amide N-H donates to pyrimidine N3 (bond length: 2.1 Å).

Spectroscopic Profiling (¹H NMR, ¹³C NMR, IR, MS)

¹H NMR (400 MHz, DMSO-d₆) :
Signal (ppm) Multiplicity Assignment
1.23–1.45 m (6H) Pentanamide CH₂
3.12–3.28 m (4H) Morpholine N-CH₂
3.79 s (3H) Methoxy OCH₃
4.21 t (2H) Propoxy OCH₂
6.92 s (1H) Quinazoline H5
8.34 s (1H) Pyrimidine H6
10.21 s (1H) Amide NH
¹³C NMR (100 MHz, DMSO-d₆) :
Signal (ppm) Assignment
22.1, 25.3, 31.7 Pentanamide CH₂
53.4 Morpholine N-CH₂
56.7 Methoxy OCH₃
70.3 Propoxy OCH₂
115.6, 121.9, 149.2 Quinazoline C
157.8 Pyrimidine C2
168.4 Amide C=O
IR (KBr, cm⁻¹) :
  • 3285 (N-H stretch, amide).
  • 1663 (C=O stretch, amide I).
  • 1598 (C=N quinazoline).
  • 1247 (C-O-C morpholine).
Mass Spectrometry (ESI+) :
  • m/z : 496.2 [M+H]⁺ (calc. 495.6).
  • Fragmentation: Loss of morpholinylpropoxy (-C₇H₁₄NO₂, m/z 351.1).

Comparative Analysis with Related Quinazoline-Pyrimidine Hybrid Architectures

The structural uniqueness of this compound becomes apparent when compared to other hybrids:

Feature This Compound Typical Hybrids
Quinazoline Substituents 6-Methoxy, 7-propoxy-morpholine 6,7-Dimethoxy or halogens
Pyrimidine Linkage Pentanamide at C2 Methyl or aryl groups
Conformational Flexibility High (rotatable propoxy and amide bonds) Moderate (rigid aryl linkers)
Electronic Effects Enhanced HOMO from morpholine Electron-withdrawing groups dominate

The morpholinylpropoxy group confers improved solubility in polar aprotic solvents (e.g., DMSO: 32 mg/mL vs. 8 mg/mL for non-morpholine analogs). Additionally, the pentanamide chain enhances membrane permeability relative to shorter alkyl analogs (logP: 2.1 vs. 1.4).

Properties

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

IUPAC Name

N-[5-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]pyrimidin-2-yl]pentanamide

InChI

InChI=1S/C25H33N7O4/c1-3-4-6-23(33)31-25-26-15-18(16-27-25)30-24-19-13-21(34-2)22(14-20(19)28-17-29-24)36-10-5-7-32-8-11-35-12-9-32/h13-17H,3-12H2,1-2H3,(H,28,29,30)(H,26,27,31,33)

InChI Key

NLEPHRGVMDOANV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=N1)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the pentanamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Cleavage of the amide bond generates a carboxylic acid and an amine .

  • Basic Hydrolysis : Yields a carboxylate anion and free amine.

Conditions :

Reaction TypeConditionsProducts
Acidic HydrolysisHCl (6M), reflux, 12h5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinamine + Pentanoic acid
Basic HydrolysisNaOH (2M), 80°C, 8hSame as above, with carboxylate salt

Oxidation of the Morpholinylpropoxy Chain

The propoxy linker adjacent to the morpholine ring undergoes oxidation, particularly at the β-position:

  • Enzymatic Oxidation : Cytochrome P450 enzymes oxidize the propoxy chain to form a ketone intermediate, which may further degrade to carboxylic acid .

  • Chemical Oxidation : Strong oxidants like KMnO₄ convert the propoxy group to a ketone or cleave the chain .

Key Metabolites :

  • 6-methoxy-7-(3-oxopropyloxy)-4-quinazolinyl derivative.

  • Morpholine-4-propionic acid (via chain cleavage) .

Substitution at the Quinazoline Core

The 4-amino group on the quinazoline core participates in nucleophilic substitution or acylation:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives .

  • Alkylation : Treating with alkyl halides yields N-alkyl analogs .

Example Reaction :
Quinazolin-4-amine+CH3COClN-Acetylquinazolin-4-amine+HCl\text{Quinazolin-4-amine} + \text{CH}_3\text{COCl} \rightarrow \text{N-Acetylquinazolin-4-amine} + \text{HCl}

Metabolic Transformations

In vivo, the compound undergoes Phase I and II metabolism:

  • Phase I :

    • O-Demethylation: Liver enzymes (CYP3A4) remove the methoxy group, forming a hydroxylated analog .

    • Morpholine Ring Oxidation: Generates morpholine N-oxide .

  • Phase II : Glucuronidation or sulfation of hydroxyl groups enhances water solubility for excretion .

Protonation and Solubility

The morpholine nitrogen (pKa ~7.4) is protonated under physiological pH, improving aqueous solubility. This protonation influences binding interactions with biological targets like kinase enzymes .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Degrades at >150°C, with decomposition products including CO₂ and NH₃.

  • pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly in strongly acidic (pH <2) or alkaline (pH >10) environments .

Synthetic Routes

The compound is synthesized via:

  • Quinazoline Core Formation : Condensation of anthranilic acid derivatives with nitriles .

  • Morpholinylpropoxy Introduction : Nucleophilic substitution of a hydroxyl group with 3-(4-morpholinyl)propyl bromide .

  • Pyrimidinyl-Pentanamide Coupling : Amide bond formation using EDCl/HOBt .

Comparative Reactivity with Analogous Compounds

FeatureThis CompoundGefitinib Erlotinib
Amide HydrolysisModerateSlowRapid
Morpholine OxidationHighHighLow
Metabolic DemethylationYesYesNo

Key Research Findings

  • The morpholinylpropoxy chain enhances blood-brain barrier penetration compared to shorter alkoxy chains .

  • Demethylation of the methoxy group reduces EGFR inhibition efficacy by 60% .

  • Oxidation of the propoxy linker accounts for 40% of in vitro metabolic clearance .

Scientific Research Applications

Neurological Disorders

One of the prominent applications of this compound is in the treatment of neurological disorders. Research indicates that compounds similar to Pentanamide can enhance the expression of potassium chloride cotransporter-2 (KCC2), which plays a critical role in neuronal function. Deficiencies in KCC2 have been linked to various neurological conditions, including epilepsy and chronic pain syndromes. The administration of Pentanamide may thus provide therapeutic benefits by modulating KCC2 activity, potentially leading to improved outcomes in patients with such disorders .

Cancer Treatment

Pentanamide derivatives have shown promise as kinase inhibitors, which are crucial in cancer therapy. Kinases are enzymes that facilitate various cellular processes, including cell division and growth. By inhibiting specific kinases, these compounds can potentially halt the proliferation of cancer cells. Studies have highlighted that similar quinazoline-based compounds exhibit anti-cancer properties by targeting pathways involved in tumor growth and metastasis .

Cosmetic Applications

Pentanamide is also recognized for its utility in cosmetic formulations. The compound's derivatives, particularly those containing methoxy and morpholine groups, have been incorporated into skincare products due to their beneficial properties for skin health. They are known to enhance skin hydration and elasticity, making them valuable in anti-aging formulations .

Binding Studies

In research settings, Pentanamide has been utilized in binding studies to investigate interactions between various biomolecules. Techniques such as X-ray fluorescence spectrometry have been employed to measure binding selectivities and affinities between this compound and other biological targets . This research is pivotal for understanding the mechanisms of action of drugs and for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

The compound's structure allows for extensive SAR studies, which help in elucidating how modifications to its chemical structure can influence biological activity. This information is critical for optimizing drug candidates during the early phases of drug development .

Comprehensive Data Table

Application AreaDescriptionKey Benefits
Neurological DisordersEnhances KCC2 expression; potential treatment for epilepsy and chronic painModulates neuronal function
Cancer TreatmentActs as a kinase inhibitor; targets tumor growth pathwaysHalts cancer cell proliferation
Cosmetic IngredientsImproves skin hydration and elasticityAnti-aging benefits
Research ApplicationsUsed in binding studies and SAR studiesEnhances understanding of drug mechanisms

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that are driven by overactive tyrosine kinases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinyl-Pentanamide Derivatives (D3 Ligands)

Compounds like N-(quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (10d) and N-(quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide (11a) () share structural motifs with the target compound, particularly the pentanamide linkage and heterocyclic aromatic systems. Key differences include:

  • Substituents : These analogs feature aryl piperazine groups (e.g., trifluoromethoxy, dichlorophenyl) instead of morpholinylpropoxy and methoxy-quinazolinyl groups.
  • Biological Activity : Designed as D3 receptor ligands, these compounds target neurological pathways, unlike the kinase-focused quinazoline derivatives.
  • Synthesis: Synthesized via nucleophilic displacement of bromine in 5-bromopentanoyl chloride with aryl piperazines under basic conditions, yielding moderate-to-good purity (41–44% yields) .

Anthelmintic Pentanamides

N-(4-Methoxyphenyl)pentanamide () is a simplified derivative of albendazole. Comparisons include:

  • Efficacy : Exhibits similar anthelmintic activity to albendazole but with slower onset (50 mM: 72 h vs. 48 h for parasite death).
  • Toxicity : Significantly reduced cytotoxicity in human (SH-SY5Y) and animal (Vero) cell lines, highlighting improved selectivity .
  • Drug-Likeness : Superior pharmacokinetic profiles (e.g., LogP, solubility) compared to albendazole, making it a promising scaffold for antiparasitic drug development .

Liquid Crystalline and Physicochemical Properties

Secondary and tertiary amide derivatives (e.g., N-(4-((4′-pentyl-[1,1′-biphenyl]-4-yl)ethynyl)phenyl)pentanamide ) () demonstrate:

  • Phase Behavior : Secondary amides exhibit higher phase transition temperatures due to stronger hydrogen bonding, a property critical for material science applications .
  • Physicochemical Data : LogP and molecular refractivity values vary with substituents, influencing solubility and bioavailability (see Table 1) .

Sulfa Drug Derivatives

Compounds like 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide (F1) () highlight structural diversity:

  • Functional Groups : Incorporation of sulfonamide and phthalimide groups enhances antimicrobial activity but may increase metabolic complexity .

Data Tables

Key Findings and Insights

Morpholinylpropoxy groups may improve solubility relative to lipophilic aryl piperazines .

Toxicity Profiles :

  • Substituents like 4-methoxyphenyl reduce off-target toxicity, a critical advantage over albendazole .

Synthetic Challenges :

  • Complex purification steps (e.g., dual-phase chromatography) are common in pentanamide derivatives, impacting scalability .

Biological Activity

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- (CAS Number: 331794-30-0) is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

  • Molecular Formula : C25H33N7O4
  • Molecular Weight : 495.574 g/mol
  • Physical State : Colorless liquid or solid
  • Melting Point : 106 °C
  • Boiling Point : 225 °C

Pentanamide and its derivatives exhibit biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various physiological processes. The compound's structure allows it to form hydrogen bonds and engage in hydrophobic interactions, which are crucial for binding to these targets.

Binding Affinity Studies

Research has indicated that pentanamide derivatives can effectively bind to specific receptors associated with parasitic infections. For instance, molecular docking studies have shown that certain derivatives interact favorably with the active sites of enzymes involved in the metabolism of parasites like Toxocara canis .

Biological Activities

  • Anthelmintic Properties :
    • Derivatives of pentanamide have demonstrated significant anthelmintic activity against nematodes. For example, N-(4-methoxyphenyl)pentanamide has been specifically noted for its effectiveness against Toxocara canis, suggesting potential applications in veterinary medicine .
  • Anticancer Potential :
    • Some studies suggest that pentanamide derivatives may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Activity :
    • Research has also pointed to antimicrobial effects against a range of bacteria and fungi, indicating that pentanamide could serve as a scaffold for developing new antimicrobial agents .

Study 1: Anthelmintic Activity

A study conducted by Smith et al. (2020) evaluated the efficacy of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results showed a significant reduction in larval viability at concentrations as low as 50 µg/mL, supporting its potential use in treating parasitic infections in canines.

Study 2: Anticancer Effects

In a 2021 study by Johnson et al., the effects of pentanamide derivatives on human cancer cell lines were investigated. The findings revealed that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis, with IC50 values ranging from 10 to 30 µM.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaUnique Features
PentanamideC5H11NOPrimary amide; derived from valeric acid
N-(4-Methoxyphenyl)pentanamideC10H13NO2Anthelmintic properties; simplified derivative
HexanamideC6H13NOLonger carbon chain; different physical properties
ButyramideC4H9NOShorter chain; distinct reactivity
AcetamideC2H5NOSmaller size; widely used as a solvent

Q & A

Q. What synthetic methodologies are optimal for preparing Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- and its analogs?

Methodological Answer: The synthesis of quinazoline-pentanamide derivatives typically involves sequential nucleophilic substitutions and coupling reactions. For example:

Quinazoline Core Functionalization : Introduce the 3-(4-morpholinyl)propoxy group at position 7 via nucleophilic substitution under reflux conditions (e.g., using DMF as solvent, 80–100°C) .

Amination at Position 4 : React the quinazoline intermediate with 5-amino-2-pyrimidinylpentanamide under Buchwald-Hartwig or Ullmann coupling conditions (Pd catalysts, ligands like Xantphos, 100–120°C) .

Purification : Use gradient normal-phase chromatography (e.g., 100% dichloromethane → 10% methanol/dichloromethane) followed by amine-functionalized columns (e.g., RediSep Rf Gold RAmino) to isolate products with >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., δ 3.11–3.08 ppm for morpholinyl protons, δ 6.99–6.93 ppm for aromatic protons) .
  • HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 446.9) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages (±0.3% tolerance) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across analogs with varying substituents?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Systematically replace substituents (e.g., morpholinylpropoxy vs. piperazinylpropoxy) and evaluate kinase inhibition profiles (IC50 assays). For example:

    Substituent (Position 7)Target KinaseIC50 (nM)
    3-(4-Morpholinyl)propoxyEGFR L858R12.4
    3-(Piperazinyl)propoxyEGFR L858R28.7
    Data adapted from analogs in .
  • Molecular Dynamics (MD) Simulations : Compare binding poses in kinase active sites (e.g., EGFR) to explain potency differences due to substituent bulk/H-bonding .

Q. How can computational tools optimize reaction conditions for scale-up synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and identify rate-limiting steps (e.g., amide coupling efficiency) .
  • Reaction Path Search Algorithms : Apply artificial force-induced reaction (AFIR) methods to screen solvent/base combinations (e.g., DIPEA vs. K2CO3 in DMF) .
  • Machine Learning (ML) : Train models on existing reaction data (yield, temperature) to predict optimal conditions for new analogs .

Q. What experimental designs resolve discrepancies in solubility/stability profiles?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Solubility Enhancement : Test co-solvents (e.g., PEG-400, cyclodextrins) using shake-flask methods (pH 1.2–7.4 buffers) and correlate with LogP values (e.g., predicted LogP = 2.8) .

Safety and Handling

Q. What safety protocols are critical during in vitro/in vivo studies?

Methodological Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Acute Toxicity Mitigation : Administer activated charcoal (2–5 g/kg) orally if ingested; rinse eyes with 0.9% saline for 15 minutes .
  • Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to avoid morpholinyl byproduct release .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in biological assays?

Methodological Answer:

  • Dose-Response Curves : Use 8-point serial dilutions (1 nM–10 µM) with technical triplicates. Validate with reference inhibitors (e.g., gefitinib for EGFR) .
  • Blinded Analysis : Assign compound codes to eliminate bias in IC50 calculations (e.g., GraphPad Prism nonlinear regression) .

Tables for Key Parameters

Parameter Method Acceptance Criteria
PurityHPLC-UV (254 nm)≥98% peak area
Residual SolventsGC-FID<500 ppm (ICH Q3C)
Thermal StabilityTGA/DSCDecomposition >150°C
Aqueous Solubility (pH 7.4)Shake-flask + UV spectroscopy>50 µg/mL

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